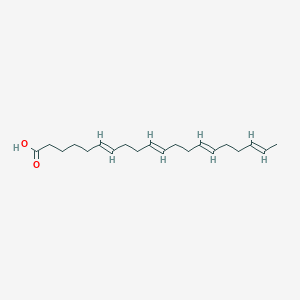

6,10,14,18-Eicosatetraenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

854251-31-3 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(6E,10E,14E,18E)-icosa-6,10,14,18-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,6-7,10-11,14-15H,4-5,8-9,12-13,16-19H2,1H3,(H,21,22)/b3-2+,7-6+,11-10+,15-14+ |

InChI Key |

GBSVAUZPMIQVJE-OSWCZRQLSA-N |

Isomeric SMILES |

C/C=C/CC/C=C/CC/C=C/CC/C=C/CCCCC(=O)O |

Canonical SMILES |

CC=CCCC=CCCC=CCCC=CCCCCC(=O)O |

Origin of Product |

United States |

Nomenclature and Isomerism of Eicosatetraenoic Acids

Systematic and Trivial Designations of Eicosatetraenoic Acids

The naming of eicosatetraenoic acids, like other fatty acids, follows specific conventions to denote their structure. These conventions are crucial for distinguishing between the various isomers.

Two primary nomenclature systems are used for PUFAs: the delta (Δ) system and the omega (ω or n) system. wikipedia.org

Delta (Δ) System: This system numbers the carbon atoms starting from the carboxyl (-COOH) group as carbon 1. wikipedia.orgqmul.ac.uk The positions of the double bonds are indicated by the Greek letter delta followed by a superscript number denoting the carbon atom where the double bond begins. wikipedia.org For example, a double bond between the 5th and 6th carbon is designated as Δ⁵. wikipedia.org

Omega (ω or n) System: This system numbers the carbon atoms from the methyl (-CH₃) end of the fatty acid, also known as the omega end. wikipedia.org The position of the first double bond from the methyl end determines the classification of the fatty acid. wikipedia.org For instance, an omega-3 fatty acid has its first double bond starting at the third carbon from the omega end. wikipedia.org

The shorthand notation for fatty acids provides information on the chain length, the number of double bonds, and their positions. For example, "20:4" indicates a fatty acid with 20 carbons and 4 double bonds. qmul.ac.uk

Arachidonic acid (AA) is a well-known omega-6 fatty acid. wikipedia.org Its systematic name is (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid. wikipedia.orgbldpharm.com The "Z" notation refers to the cis configuration of the double bonds, where the adjacent hydrogen atoms are on the same side of the double bond. ontosight.ai In the context of fatty acids, cis bonds create a kink in the hydrocarbon chain. youtube.com

Some chemistry sources may use the term 'arachidonic acid' to refer to any eicosatetraenoic acid. wikipedia.orgwikipedia.org However, in biological and nutritional sciences, it almost exclusively refers to the all-cis-5,8,11,14-eicosatetraenoic acid isomer. wikipedia.orgwikipedia.org

Another significant isomer is all-cis-8,11,14,17-eicosatetraenoic acid, which is an omega-3 fatty acid. wikipedia.orgnutriterraomega3.com It is also known as omega-3 eicosatetraenoic acid (ETA). iarc.fr This fatty acid has four cis double bonds located at the 8th, 11th, 14th, and 17th carbon positions. nih.gov It serves as an intermediate in the metabolic pathway between stearidonic acid and eicosapentaenoic acid (EPA). wikipedia.org

The isomer 6,10,14,18-Eicosatetraenoic acid is cataloged in lipid databases such as the LIPID MAPS Structure Database (LMSD) with the ID LMFA01030175. lipidmaps.org Historically, early structural studies of arachidonic acid by some researchers suggested a structure of this compound based on ozonolysis products. nih.govresearchgate.net However, this was later revised to the now-accepted 5,8,11,14-eicosatetraenoic acid structure. researchgate.net

Eicosatetraenoic acid (ETA) can exist as any straight-chain 20-carbon fatty acid with four double bonds. wikipedia.org There are a total of eight isomers of ETA. metabolon.com This isomeric diversity arises from the different possible locations of the four double bonds along the 20-carbon backbone, a phenomenon known as positional isomerism. scispace.com For example, the double bonds in arachidonic acid are at positions 5, 8, 11, and 14, while in omega-3 ETA they are at positions 8, 11, 14, and 17. nih.gov

Stereochemistry and Geometric Isomerism of Eicosatetraenoic Acids

Stereochemistry, which includes geometric isomerism, plays a critical role in the biological function of eicosatetraenoic acids. Geometric isomerism in PUFAs refers to the orientation of hydrogen atoms around the double bonds, leading to cis or trans isomers. scispace.com

In naturally occurring fatty acids, the double bonds are almost always in the cis configuration. youtube.com This cis geometry introduces a bend in the fatty acid chain. youtube.com The trans isomers, on the other hand, have a more linear structure. This difference in shape significantly affects how these molecules interact with enzymes and cell membranes.

The specific stereochemistry of the double bonds is denoted using the E/Z notation. The 'Z' (from the German zusammen, meaning "together") corresponds to the cis configuration, and 'E' (from the German entgegen, meaning "opposite") corresponds to the trans configuration. qmul.ac.uk For instance, the systematic name for arachidonic acid, (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid, explicitly defines the cis geometry of all four double bonds. wikipedia.org The enzymatic conversion of one isomer to another can lead to products with different stereochemistry and, consequently, different biological activities. sci-hub.se

Significance of Cis-Double Bonds in Biological Systems

The configuration of the double bonds, being either cis or trans, profoundly influences the shape and function of the fatty acid. In naturally occurring PUFAs, the double bonds are typically in the cis configuration. wikipedia.org This arrangement introduces a bend or "kink" in the hydrocarbon chain. libretexts.orgkhanacademy.org This kink prevents the fatty acid molecules from packing tightly together, which is crucial for maintaining the fluidity of cell membranes at physiological temperatures. nih.govjci.orgnih.gov The fluidity of the cell membrane is essential for various cellular processes, including the function of membrane-bound enzymes and signaling pathways. wikipedia.orgoregonstate.edu In contrast, trans double bonds result in a more linear chain, similar to saturated fatty acids, which can lead to tighter packing and reduced membrane fluidity. wikipedia.org

Influence of Stereochemistry on Biological Activity

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of eicosatetraenoic acids and their derivatives. nih.govresearchgate.net Even subtle differences in the spatial orientation of functional groups can dramatically alter how these molecules interact with enzymes and receptors. For instance, the various isomers of eicosatetraenoic acid can be metabolized by enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 into a wide array of bioactive eicosanoids, such as prostaglandins (B1171923), leukotrienes, and thromboxanes. researchgate.netatamanchemicals.commdpi.com The specific stereochemistry of the initial fatty acid determines which metabolic pathway is favored and, consequently, the nature of the resulting signaling molecules. Research on isomers of arachidonic acid has shown that changes in the double bond configuration, such as from cis to trans, can lead to compounds with distinct biological effects, including the induction of apoptosis in cancer cells. nih.gov

Classification within Polyunsaturated Fatty Acid Families

Eicosatetraenoic acids are classified into different omega (ω) families based on the position of the first double bond counting from the methyl end of the fatty acid chain. wikipedia.orguio.no This classification is vital as it indicates the metabolic pathway the fatty acid will enter and its ultimate biological role.

Omega-3 Eicosatetraenoic Acids (e.g., all-cis-8,11,14,17-ETA)

Omega-3 eicosatetraenoic acids have their first double bond located at the third carbon atom from the methyl end. oregonstate.edumatvaretabellen.no A prominent example is all-cis-8,11,14,17-eicosatetraenoic acid. atamanchemicals.comnih.gov This fatty acid is an intermediate in the metabolic pathway that converts stearidonic acid (SDA) into eicosapentaenoic acid (EPA), another important omega-3 fatty acid. wikipedia.org Omega-3 fatty acids are known for their role in producing anti-inflammatory eicosanoids. nih.gov

Omega-6 Eicosatetraenoic Acids (e.g., Arachidonic Acid)

Omega-6 eicosatetraenoic acids feature their first double bond at the sixth carbon from the methyl end. okstate.eduoregonstate.edu The most well-known member of this family is arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid). wikipedia.orgatamanchemicals.com Arachidonic acid is a key component of cell membranes and is a precursor to a wide range of potent, often pro-inflammatory, signaling molecules. nih.govwikipedia.org It is synthesized from dihomo-gamma-linolenic acid (DGLA) and is abundant in the brain, muscles, and liver. wikipedia.orgwikipedia.org

Biosynthesis and Metabolic Pathways of Eicosatetraenoic Acids

Precursors and Elongation-Desaturation Pathways

The production of 20-carbon eicosatetraenoic acids from 18-carbon essential fatty acids is a multi-step process occurring primarily in the endoplasmic reticulum. metwarebio.comnih.gov This process is governed by a shared set of enzymes, leading to distinct omega-3 and omega-6 products.

Arachidonic acid (AA), an omega-6 PUFA (20:4n-6), is synthesized from the essential fatty acid linoleic acid (LA, 18:2n-6). mdpi.comlibretexts.org The primary and most favored metabolic route involves the following steps:

Desaturation: Linoleic acid is first desaturated by the enzyme delta-6-desaturase (D6D), encoded by the FADS2 gene, to form gamma-linolenic acid (GLA, 18:3n-6). metwarebio.commdpi.comscispace.com This is considered a rate-limiting step in the pathway. researchgate.net

Elongation: GLA is then elongated by an elongase enzyme, specifically elongase 5 (ELOVL5), which adds two carbon atoms to the chain, yielding dihomo-gamma-linolenic acid (DGLA, 20:3n-6). metwarebio.commdpi.com

Final Desaturation: DGLA is subsequently desaturated by delta-5-desaturase (D5D), encoded by the FADS1 gene, to produce arachidonic acid (AA, 20:4n-6). metwarebio.commdpi.com

An alternative, less prominent pathway also exists where linoleic acid is first elongated to eicosadienoic acid (20:2n-6) and then desaturated by FADS2 (acting as a Δ8-desaturase) to form DGLA. mdpi.com Studies in rat liver microsomes indicate the pathway via GLA is significantly more active. bohrium.com

The biosynthesis of omega-3 eicosatetraenoic acid (ETA, 20:4n-3) follows a parallel pathway starting from the essential omega-3 fatty acid, alpha-linolenic acid (ALA, 18:3n-3). researchgate.net This pathway utilizes the same set of enzymes as the omega-6 pathway:

Desaturation: ALA is converted by delta-6 desaturase (FADS2) to stearidonic acid (SDA, 18:4n-3). ontosight.aiwikipedia.org

Elongation: SDA is then elongated by an elongase (such as ELOVL5) to form omega-3 eicosatetraenoic acid (ETA, 20:4n-3). ontosight.aifrontiersin.org

Further Desaturation: ETA serves as an intermediate and can be further desaturated by delta-5 desaturase (FADS1) to produce the well-known omega-3 fatty acid, eicosapentaenoic acid (EPA, 20:5n-3). ontosight.ainih.govnih.gov

The fatty acid desaturase (FADS) genes, particularly FADS1 and FADS2, encode the rate-limiting desaturase enzymes in PUFA biosynthesis. nih.govfrontiersin.org

FADS2 (Delta-6 Desaturase, D6D): This enzyme initiates the biosynthetic pathways for both omega-3 and omega-6 PUFAs by introducing a double bond at the sixth carbon from the carboxyl end of linoleic and alpha-linolenic acids. mdpi.commdpi.com FADS2 is therefore crucial for producing GLA and SDA, the initial metabolites in their respective pathways. nih.gov FADS2 can also exhibit delta-8 desaturase activity in the alternative pathway for arachidonic acid synthesis. mdpi.commdpi.com

FADS1 (Delta-5 Desaturase, D5D): This enzyme acts later in the pathway, introducing a double bond at the fifth carbon. mdpi.com It catalyzes the conversion of DGLA to arachidonic acid (AA) in the omega-6 pathway and the conversion of ETA to eicosapentaenoic acid (EPA) in the omega-3 pathway. frontiersin.orgnih.gov Genetic variants in both FADS1 and FADS2 have a significant impact on the levels of circulating PUFAs, with the strongest association found for arachidonic acid. nih.gov

Fatty acid elongases (ELOVL) are a family of enzymes responsible for catalyzing the addition of two-carbon units to growing fatty acid chains. springermedizin.dediva-portal.org Within this family, ELOVL2 and ELOVL5 are particularly important for the synthesis of polyunsaturated fatty acids. diva-portal.orgnih.gov

ELOVL5: This elongase is primarily involved in the elongation of C18 and C20 PUFAs. mdpi.com It catalyzes the conversion of gamma-linolenic acid (GLA) to dihomo-gamma-linolenic acid (DGLA) in the omega-6 pathway and stearidonic acid (SDA) to eicosatetraenoic acid (ETA) in the omega-3 pathway. mdpi.comontosight.aifrontiersin.org

ELOVL2: This enzyme also plays a key role in elongating PUFAs. springermedizin.denih.gov While both ELOVL2 and ELOVL5 can elongate C20 PUFAs, ELOVL2 is considered essential for the final steps of docosahexaenoic acid (DHA) synthesis from EPA. biorxiv.org Genetic variations in both ELOVL2 and ELOVL5 can influence the levels of PUFAs in tissues and human milk. nih.gov

Since both the omega-3 and omega-6 PUFA biosynthetic pathways utilize the same desaturase (FADS1 and FADS2) and elongase enzymes, they are in direct competition with each other. ocl-journal.orggoldenvalleyflax.comnih.gov The efficiency of conversion of one family of fatty acids is directly influenced by the abundance of the other. nih.gov

The desaturase enzymes, FADS1 and FADS2, generally show a higher affinity for omega-3 substrates (like ALA) compared to omega-6 substrates (like LA). ocl-journal.orgnih.gov However, Western diets are often characterized by a high intake of linoleic acid, which can lead to an overproduction of omega-6 fatty acids and interfere with the metabolism and synthesis of beneficial omega-3 PUFAs like EPA and DHA. scispace.comnih.gov This imbalance in the dietary omega-6 to omega-3 ratio can significantly alter the types of eicosanoids produced, thereby influencing various physiological processes. oup.com

Enzymology of Eicosatetraenoic Acid Biosynthesis

The biosynthesis of eicosatetraenoic acids is a coordinated process involving several key enzymes that catalyze specific reactions of desaturation and elongation. These enzymes are primarily located in the endoplasmic reticulum. metwarebio.com The primary precursor fatty acids for these pathways are dihomo-γ-linolenic acid (DGLA) and eicosatetraenoic acid (ETA), which are then converted to arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively. frontiersin.orgnih.gov The key enzymes, their substrates, and the resulting products are central to understanding the regulation of PUFA levels in the body. skinident.world

Table 1: Key Enzymes in the Biosynthesis of Eicosatetraenoic Acids and Related PUFAs This table is interactive. You can sort and filter the data.

| Enzyme | Gene | Type of Reaction | Substrate(s) | Product(s) | Pathway |

| Delta-6 Desaturase | FADS2 | Desaturation | Linoleic Acid (LA) | Gamma-Linolenic Acid (GLA) | Omega-6 |

| Alpha-Linolenic Acid (ALA) | Stearidonic Acid (SDA) | Omega-3 | |||

| Elongase 5 | ELOVL5 | Elongation | Gamma-Linolenic Acid (GLA) | Dihomo-gamma-linolenic Acid (DGLA) | Omega-6 |

| Stearidonic Acid (SDA) | Eicosatetraenoic Acid (ETA) | Omega-3 | |||

| Delta-5 Desaturase | FADS1 | Desaturation | Dihomo-gamma-linolenic Acid (DGLA) | Arachidonic Acid (AA) | Omega-6 |

| Eicosatetraenoic Acid (ETA) | Eicosapentaenoic Acid (EPA) | Omega-3 | |||

| Elongase 2 | ELOVL2 | Elongation | Eicosapentaenoic Acid (EPA) | Docosapentaenoic Acid (DPA) | Omega-3 |

Once synthesized, arachidonic acid is a substrate for several major enzymatic pathways, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases, which produce a wide range of biologically active signaling molecules known as eicosanoids, such as prostaglandins (B1171923), thromboxanes, and leukotrienes. skinident.worldresearchgate.netwikipedia.org

Compound Reference Table

Characterization of Desaturase Enzymes

Fatty acid desaturases are enzymes that introduce double bonds at specific positions in the acyl chains of fatty acids. google.com These enzymes are critical for converting saturated fatty acids into unsaturated and polyunsaturated fatty acids. google.com Desaturases are classified based on the position at which they introduce the double bond, for example, Δ5, Δ6, and Δ17 desaturases. google.comgoogleapis.com

The synthesis of common eicosatetraenoic acids like arachidonic acid (ω-6) and eicosapentaenoic acid (an ω-3 eicosatetraenoic acid precursor) involves the action of Δ5 and Δ6 desaturases on C18 and C20 fatty acid precursors. For instance, a Δ17 desaturase is responsible for converting dihomo-gamma-linolenic acid (DGLA, 20:3, ω-6) into eicosatetraenoic acid (ETA, 20:4, ω-3). googleapis.com

Characterization of Elongase Enzymes

Fatty acid elongases are enzymes that extend the carbon chain of a fatty acid, typically by adding two-carbon units. researchgate.net This elongation process is essential for converting C18 fatty acids into longer-chain PUFAs like the C20 eicosatetraenoic acids. researchgate.net Elongases also exhibit specificity for their substrates. For example, some elongases are specific for C18 PUFAs, while others act on C20 and C22 PUFAs. researchgate.net The interplay between desaturases and elongases determines the final structure of the synthesized polyunsaturated fatty acid.

Co-factors and Regulatory Mechanisms of Biosynthetic Enzymes

The activity of desaturase and elongase enzymes is dependent on specific co-factors. Desaturases, for instance, are typically membrane-bound enzymes that require an electron transport chain involving cytochrome b5 and NADH-cytochrome b5 reductase to function.

The regulation of PUFA biosynthesis is complex and occurs at multiple levels, including transcriptional control of the genes encoding desaturases and elongases. The expression of these genes can be influenced by dietary factors, hormonal signals, and developmental cues.

Cellular and Organelle-Specific Biosynthesis

The synthesis of polyunsaturated fatty acids is compartmentalized within the cell, with different stages of the pathway occurring in specific organelles.

Endoplasmic Reticulum and Mitochondrial Contributions to PUFA Synthesis

The endoplasmic reticulum (ER) is the primary site for the desaturation and elongation of fatty acids in most eukaryotes. researchgate.net The enzymes responsible for these reactions are embedded in the ER membrane. While the bulk of PUFA synthesis occurs in the ER, mitochondria also play a role in fatty acid metabolism, primarily through beta-oxidation, which can shorten fatty acid chains. There is also evidence of interplay between the ER and mitochondria in lipid metabolism, though the direct synthesis of eicosatetraenoic acids is predominantly an ER-based process.

Cellular Models for Investigating Eicosatetraenoic Acid Production

Various cellular models are employed to study the production of eicosatetraenoic acids. These include yeast (such as Saccharomyces cerevisiae) and oleaginous fungi (like Mucor circinelloides). googleapis.com These microorganisms can be genetically engineered to express desaturase and elongase genes from other organisms, allowing researchers to investigate the function of these enzymes and to produce specific PUFAs. googleapis.com For example, Mucor circinelloides has been engineered to produce eicosatetraenoic acid (ETA, 20:4, ω-3) by introducing a Δ17 desaturase gene. googleapis.com

Genetic Engineering Approaches for Eicosatetraenoic Acid Production

Genetic engineering has become a powerful tool for producing valuable polyunsaturated fatty acids in microorganisms and plants. This approach typically involves the heterologous expression of key desaturase and elongase genes to create novel biosynthetic pathways or to enhance the production of existing PUFAs. googleapis.com

Given that there is no known natural biosynthetic pathway for 6,10,14,18-eicosatetraenoic acid, there are no specific genetic engineering strategies targeted at its production. The focus of genetic engineering in the field of PUFA synthesis remains on the production of well-characterized, biologically active isomers such as arachidonic acid and eicosapentaenoic acid.

Manipulation of Fungal Strains for Enhanced Production (e.g., Mucor circinelloides, Mortierella alpina)

The production of specific polyunsaturated fatty acids (PUFAs), such as eicosatetraenoic acid (ETA), can be significantly enhanced through the genetic manipulation of oleaginous fungi. These microorganisms are natural lipid accumulators, making them ideal candidates for bio-factories. Key species in this field include Mucor circinelloides and Mortierella alpina.

Mucor circinelloides , a filamentous fungus, is well-regarded for its industrial-scale production of γ-linolenic acid (GLA). doaj.orgmdpi.com However, it naturally lacks the necessary enzymes to synthesize C20 PUFAs like ETA. doaj.orgmdpi.com To overcome this limitation, researchers have focused on genetic engineering strategies. A crucial step is the overexpression of the delta-6 elongase (D6E) gene, which enables the fungus to produce dihomo-gamma-linolenic acid (DGLA), the direct precursor to ETA. doaj.orgresearchgate.net This modification sets the stage for the introduction of further enzymatic activities to complete the ETA biosynthesis pathway. doaj.orgmdpi.com

In a landmark study, genetically engineered M. circinelloides strains were developed to produce ETA. doaj.org This was achieved by introducing delta-17 desaturase genes from other organisms. The resulting recombinant strains not only gained the ability to synthesize ETA but also exhibited enhanced growth and lipid accumulation. For instance, strains overexpressing delta-17 desaturase showed a notable increase in biomass and total lipid content compared to the control strain. doaj.orgresearchgate.net

Mortierella alpina is another oleaginous fungus extensively used for the commercial production of arachidonic acid (AA). nih.govasm.org Its robust lipid metabolism and the availability of genetic manipulation tools make it a promising chassis for producing other valuable PUFAs. nih.govasm.org Researchers have successfully engineered M. alpina to produce eicosapentaenoic acid (EPA) by overexpressing ω-3 desaturase genes, which convert AA to EPA. asm.orgfrontiersin.org This demonstrates the fungus's capacity to accommodate new biosynthetic pathways and highlights its potential for ETA production through similar genetic engineering approaches. The Agrobacterium tumefaciens-mediated transformation (ATMT) system has proven effective for introducing new genes into M. alpina, paving the way for further metabolic engineering efforts. asm.orgasm.org

The table below summarizes the impact of genetic manipulation on the biomass and lipid content of Mucor circinelloides.

| Strain | Genetic Modification | Biomass (g/L) | Percentage Increase in Biomass (%) | Lipid Content (% of dry weight) |

| Mc-2076 (Control) | - | 18.53 | - | 23.38 |

| Mc-PaD17 | Overexpression of PaD17 | 25.98 | 39.98 | 28.88 |

| Mc-PpD17 | Overexpression of PpD17 | 23.34 | 25.75 | 30.95 |

Data sourced from a study on ETA production in M. circinelloides. doaj.orgresearchgate.net

Heterologous Overexpression of Desaturase Genes

A cornerstone of producing novel PUFAs in host organisms is the heterologous overexpression of desaturase genes. Desaturases are enzymes that introduce double bonds into fatty acid chains, and their specificity determines the final product. For the synthesis of ETA (an ω-3 fatty acid) from DGLA (an ω-6 fatty acid), a delta-17 desaturase (also known as an ω-3 desaturase) is required. mdpi.com

In the context of creating an ETA-producing M. circinelloides, scientists have successfully introduced and overexpressed delta-17 desaturase genes from the oomycetes Phytophthora parasitica (PpD17) and Pythium aphanidermatum (PaD17). doaj.orgmdpi.com These enzymes catalyze the conversion of DGLA to ETA. doaj.org The introduction of these foreign genes into M. circinelloides that was already engineered to produce DGLA resulted in the successful synthesis and accumulation of ETA. doaj.orgresearchgate.net

The overexpression of these desaturase genes had a cascading effect on the fungus's metabolism. Real-time quantitative PCR (RT-qPCR) analysis revealed that the expression of key native genes involved in lipid biosynthesis, such as cme2 (cytosolic malic enzyme), fas2 (fatty acid synthase), and D6E (delta-6 elongase), was also promoted. doaj.orgmdpi.com This suggests a coordinated upregulation of the entire lipid production machinery in response to the new metabolic pathway.

The effectiveness of this strategy is demonstrated by the significant yield of ETA achieved in the recombinant fungal strains. The strain overexpressing the PpD17 gene, for instance, was able to produce ETA up to 1.95% of its total fatty acids, with a yield reaching 114.69 mg/L after 96 hours of fermentation. doaj.orgresearchgate.net

The following table presents the fatty acid composition of the engineered M. circinelloides strains, highlighting the production of ETA.

| Fatty Acid | Mc-2076 (Control) (%) | Mc-PaD17 (%) | Mc-PpD17 (%) |

| Dihomo-gamma-linolenic acid (DGLA) | 1.89 | 1.45 | 1.36 |

| Eicosatetraenoic acid (ETA) | 0.00 | 1.23 | 1.95 |

Data reflects the percentage of total fatty acids. doaj.org

This research provides a clear proof-of-concept for the construction of microbial cell factories for the sustainable production of specific, high-value PUFAs like ETA through the targeted heterologous overexpression of desaturase genes. doaj.orgresearchgate.net

Metabolism and Bioactive Derivatives of Eicosatetraenoic Acids

Eicosanoid Biosynthesis Pathways (Primarily from Arachidonic Acid)

The biosynthesis of eicosanoids is initiated by the release of arachidonic acid from the cell membrane's phospholipids (B1166683), a reaction catalyzed by phospholipase A2. nih.govnih.gov Once liberated, arachidonic acid becomes the substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostanoids (prostaglandins and thromboxanes), and the lipoxygenase (LOX) pathway, which generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs). nih.govresearchgate.netpoliklinika-harni.hr

Cyclooxygenase (COX) Pathway and Prostaglandin (B15479496)/Thromboxane (B8750289) Formation

The cyclooxygenase (COX) pathway is responsible for the synthesis of prostanoids, a class of lipid mediators that includes prostaglandins (B1171923) and thromboxanes. poliklinika-harni.hrwikipedia.org This pathway begins with the conversion of arachidonic acid into the unstable intermediate prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). wikipedia.orgwikipedia.org PGH2 serves as the common precursor for the synthesis of various prostaglandins and thromboxanes. bibliotekanauki.plnih.gov

There are two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, also known as prostaglandin-endoperoxide synthase 1 (PTGS1) and 2 (PTGS2) respectively. wikipedia.orgnih.gov While both isoenzymes catalyze the same fundamental reaction, they exhibit distinct expression patterns and physiological roles. nih.gov

COX-1 is considered a constitutive enzyme, meaning it is typically present in most tissues under normal physiological conditions. ccjm.org It is involved in maintaining homeostasis, such as protecting the gastrointestinal mucosa and regulating platelet aggregation. nih.gov

COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors. nih.gov Prostaglandins produced via COX-2 are primarily involved in mediating pain and inflammation. nih.gov

Although they share about 65% amino acid sequence homology and have nearly identical catalytic sites, a key structural difference lies in their active sites. wikipedia.org The substitution of isoleucine in COX-1 with a smaller valine residue in COX-2 creates a hydrophobic side-pocket in the latter, which allows for the development of selective COX-2 inhibitor drugs. wikipedia.org

| Feature | COX-1 | COX-2 |

| Alternate Names | Prostaglandin-endoperoxide synthase 1 (PTGS1) | Prostaglandin-endoperoxide synthase 2 (PTGS2) |

| Expression | Constitutive (present in most tissues) | Inducible (upregulated during inflammation) |

| Primary Function | Homeostasis (e.g., GI protection, platelet function) | Inflammation, pain |

| Key Active Site Residue | Isoleucine | Valine |

The conversion of arachidonic acid to PGH2 is a two-step process catalyzed by the bifunctional enzyme prostaglandin endoperoxide H synthase (PGHS). ahajournals.orgnih.gov

Cyclooxygenase Activity: The enzyme first incorporates two molecules of oxygen into arachidonic acid to form the unstable intermediate, prostaglandin G2 (PGG2). wikipedia.orgahajournals.org This reaction involves the abstraction of a hydrogen atom from carbon 13 of arachidonic acid. poliklinika-harni.hr

Peroxidase Activity: The same enzyme then catalyzes the reduction of the hydroperoxy group at carbon 15 of PGG2 to a hydroxyl group, yielding prostaglandin H2 (PGH2). ahajournals.orgnih.gov

The cyclooxygenase active site is a hydrophobic channel within the enzyme. nih.gov

PGH2 is a pivotal intermediate that is further metabolized by various cell-specific isomerases and synthases to produce a range of biologically active prostanoids. bibliotekanauki.plnih.gov These downstream enzymes determine the specific type of prostaglandin or thromboxane produced by a particular cell type.

Prostaglandin D Synthase (PGDS): Converts PGH2 to PGD2. wikipedia.org

Prostaglandin E Synthase (PGES): Converts PGH2 to PGE2. bibliotekanauki.pl

Prostaglandin F Synthase (PGFS): Can catalyze the formation of PGF2α from PGH2. wikipedia.org

Prostacyclin Synthase (PGIS): Converts PGH2 to prostacyclin (PGI2). bibliotekanauki.plwikipedia.org

Thromboxane Synthase (TXAS): Converts PGH2 to thromboxane A2 (TXA2). bibliotekanauki.plwikipedia.org

These prostaglandins and thromboxanes have diverse and sometimes opposing effects. For instance, PGI2 is a vasodilator and inhibits platelet aggregation, while TXA2 is a vasoconstrictor and promotes platelet aggregation. wikipedia.org

| Precursor | Enzyme | Product |

| Arachidonic Acid | Cyclooxygenase (COX) | Prostaglandin G2 (PGG2) |

| Prostaglandin G2 (PGG2) | Peroxidase (part of COX) | Prostaglandin H2 (PGH2) |

| Prostaglandin H2 (PGH2) | Prostaglandin D Synthase | Prostaglandin D2 (PGD2) |

| Prostaglandin H2 (PGH2) | Prostaglandin E Synthase | Prostaglandin E2 (PGE2) |

| Prostaglandin H2 (PGH2) | Prostaglandin F Synthase | Prostaglandin F2α (PGF2α) |

| Prostaglandin H2 (PGH2) | Prostacyclin Synthase | Prostacyclin (PGI2) |

| Prostaglandin H2 (PGH2) | Thromboxane Synthase | Thromboxane A2 (TXA2) |

Lipoxygenase (LOX) Pathway and Leukotriene/Hydroxyeicosatetraenoic Acid (HETE) Formation

The lipoxygenase (LOX) pathway represents the second major route for arachidonic acid metabolism, leading to the production of leukotrienes and hydroxyeicosatetraenoic acids (HETEs). creative-proteomics.comnih.govresearchgate.net These eicosanoids are key mediators of inflammation and allergic reactions. creative-proteomics.com Different lipoxygenase enzymes can act on arachidonic acid, inserting molecular oxygen at various positions to create a range of hydroperoxyeicosatetraenoic acids (HPETEs), which are then further metabolized. researchgate.net

The 5-lipoxygenase (5-LOX) pathway is of particular importance as it initiates the synthesis of leukotrienes, potent inflammatory mediators. nih.govnih.gov The expression of 5-LOX is largely restricted to certain white blood cells, including neutrophils, monocytes, and mast cells. umich.edu

The synthesis of leukotrienes proceeds through the following key steps:

Formation of 5-HPETE: In the presence of the 5-lipoxygenase-activating protein (FLAP), 5-LOX converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). frontiersin.orgatsjournals.org

Formation of Leukotriene A4 (LTA4): 5-LOX then catalyzes the dehydration of 5-HPETE to form the unstable epoxide intermediate, leukotriene A4 (LTA4). nih.govgpnotebook.com

Formation of Leukotriene B4 (LTB4): In cells such as neutrophils, LTA4 is hydrolyzed by the enzyme LTA4 hydrolase to produce leukotriene B4 (LTB4). nih.govgpnotebook.com

Formation of Cysteinyl Leukotrienes: In other cells, LTA4 is conjugated with glutathione (B108866) by LTC4 synthase to form leukotriene C4 (LTC4). frontiersin.orggpnotebook.com LTC4 can then be sequentially converted to leukotriene D4 (LTD4) and leukotriene E4 (LTE4) by the removal of amino acid residues. gpnotebook.com LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes. frontiersin.org

| Precursor | Enzyme | Product |

| Arachidonic Acid | 5-Lipoxygenase (5-LOX) | 5-Hydroperoxyeicosatetraenoic acid (5-HPETE) |

| 5-HPETE | 5-Lipoxygenase (5-LOX) | Leukotriene A4 (LTA4) |

| Leukotriene A4 (LTA4) | LTA4 Hydrolase | Leukotriene B4 (LTB4) |

| Leukotriene A4 (LTA4) | LTC4 Synthase | Leukotriene C4 (LTC4) |

| Leukotriene C4 (LTC4) | γ-Glutamyltransferase | Leukotriene D4 (LTD4) |

| Leukotriene D4 (LTD4) | Dipeptidase | Leukotriene E4 (LTE4) |

Formation of 5S-Hydroperoxyeicosatetraenoic Acid (5S-HpETE)

The biosynthesis of leukotrienes begins with the conversion of arachidonic acid into 5(S)-hydroperoxy-6,8,11,14-(E,Z,Z,Z)-eicosatetraenoic acid, also known as 5S-HpETE. This reaction is catalyzed by 5-lipoxygenases (5-LOX). 5-LOX is predominantly expressed in leukocytes, such as monocytes and macrophages. The 5-LOX pathway has been identified as a significant mediator in the pathology of atherosclerosis.

5S-HpETE is an intermediate in the metabolism of arachidonic acid by the ALOX5 enzyme in humans. wikipedia.org It can be further metabolized into several bioactive lipids, including leukotriene A4, which leads to the formation of the leukocyte chemotactic factor leukotriene B4 and the bronchoconstrictors leukotriene C4, D4, and E4. wikipedia.org Additionally, 5S-HpETE can be converted to the leukocyte chemotactic factors 5-hydroxyeicosatetraenoic acid (5-HETE) and 5-oxo-eicosatetraenoic acid (5-oxo-ETE). wikipedia.org It is also a precursor for the specialized pro-resolving mediators of inflammation, lipoxin A4 and lipoxin B4. wikipedia.org

Conversion of 5S-HpETE to 5S-Hydroxyeicosatetraenoic Acid (5S-HETE)

5S-Hydroperoxyeicosatetraenoic acid (5S-HpETE) is readily converted to 5S-hydroxyeicosatetraenoic acid (5S-HETE) through the action of ubiquitous cellular peroxidases. wikipedia.org Specifically, the enzyme glutathione peroxidase is responsible for this reduction. This conversion is a critical step in the 5-lipoxygenase pathway of arachidonic acid metabolism. nih.gov

The process begins with the oxygenation of arachidonic acid by 5-lipoxygenase (5-LOX) to form 5S-HpETE. wikipedia.orgnih.gov This intermediate can then be rapidly reduced to 5S-HETE. wikipedia.org This conversion is illustrated by the following reaction:

Arachidonic acid + O₂ → 5(S)-HpETE → 5(S)-HETE wikipedia.org

Formation of 5-Oxo-eicosatetraenoic Acid (5-oxo-ETE) from 5-HETE/5-HpETE)

5-Oxo-eicosatetraenoic acid (5-oxo-ETE) is a potent bioactive lipid derived from arachidonic acid. Its formation can occur through several pathways involving its precursors, 5S-hydroxyeicosatetraenoic acid (5S-HETE) and 5S-hydroperoxyeicosatetraenoic acid (5S-HpETE).

The primary and most well-characterized pathway for 5-oxo-ETE synthesis is the oxidation of 5S-HETE. This reaction is catalyzed by the microsomal, NADP⁺-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). karger.comresearchgate.net 5-HEDH is highly selective for 5S-HETE and is found in various cell types, including inflammatory cells, epithelial cells, and endothelial cells. karger.com The synthesis of 5-oxo-ETE via this pathway is significantly increased under conditions of oxidative stress, such as the respiratory burst in phagocytic cells, which elevates the intracellular levels of NADP⁺. karger.com

Alternative pathways for 5-oxo-ETE formation from 5S-HpETE have also been identified:

Cytochrome P450 Enzymes: Certain cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP1B1, and CYP2S1, can directly convert 5S-HpETE to 5-oxo-ETE. wikipedia.org

Macrophage-Specific Pathway: In murine macrophages, 5-oxo-ETE is synthesized directly from 5-HpETE, not 5-HETE. nih.gov This conversion is mediated by a cytosolic protein with an approximate molecular weight of 50,000-60,000 Daltons. nih.gov This pathway can efficiently utilize racemic 5-HpETE, which can be formed through non-enzymatic free radical oxidation of arachidonic acid. nih.gov

Non-enzymatic Conversion: 5-oxo-ETE can also be formed non-enzymatically from 5-HETE through the action of heme or other dehydrating agents. wikipedia.org

Transcellular Biosynthesis: A notable mechanism for 5-oxo-ETE production is transcellular biosynthesis. In this process, one cell type, which expresses 5-lipoxygenase but has low 5-HEDH activity, produces and releases 5S-HETE. wikipedia.org This 5S-HETE can then be taken up by a nearby cell that possesses 5-HEDH activity and converted to 5-oxo-ETE. wikipedia.org This has been demonstrated in vitro with neutrophils acting as the 5S-HETE producers and various cancer cells, platelets, and dendritic cells as the oxidizing cells. wikipedia.org

12-Lipoxygenase (12-LOX) Pathway and Hepoxilin Formation

The 12-lipoxygenase (12-LOX) pathway is a significant route for the metabolism of arachidonic acid, leading to the formation of various bioactive eicosanoids, including hepoxilins. ontosight.ai The initial and rate-limiting step in this pathway is the enzymatic conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE) by the enzyme 12-lipoxygenase. ontosight.aisci-hub.se

From 12-HPETE, the pathway can proceed in several directions:

Formation of 12-HETE: 12-HPETE can be reduced to its corresponding stable hydroxyl derivative, 12-hydroxyeicosatetraenoic acid (12-HETE), by the action of glutathione peroxidase. ontosight.aisci-hub.se

Formation of Hepoxilins: 12-HPETE can undergo an intramolecular rearrangement to form hepoxilins. sci-hub.se This can occur non-enzymatically, leading to the formation of hepoxilins A3 and B3. ontosight.ai However, there is also evidence for enzymatic formation of hepoxilins. sci-hub.senih.gov Hepoxilins are characterized by an epoxide group and a hydroxyl group. nih.gov

Formation of Trioxilins: The enzymatic conversion of 12-HPETE can also lead to the formation of trioxilins, which are trihydroxy derivatives of arachidonic acid. ontosight.ai

The 12-LOX pathway and the subsequent formation of hepoxilins are crucial in various physiological and pathological processes, including inflammation and cell signaling. ontosight.ai

15-Lipoxygenase (15-LOX) Pathway and Lipoxin/Eoxin Formation

The 15-lipoxygenase (15-LOX) pathway plays a crucial role in the metabolism of arachidonic acid, leading to the formation of a variety of bioactive lipids, including lipoxins and eoxins. nih.govpnas.org The primary enzyme in this pathway, 15-lipoxygenase-1 (15-LOX-1), catalyzes the insertion of molecular oxygen into arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). mdpi.com This intermediate is then rapidly reduced to the more stable 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). mdpi.com

Lipoxin Formation: Lipoxins are anti-inflammatory lipid mediators that are formed through the interaction of different lipoxygenase pathways. nih.gov The formation of lipoxins often involves the sequential action of 5-LOX and 15-LOX or 12-LOX. For instance, in human alveolar macrophages, the presence of 15-LOX activity allows for the production of lipoxin A4 (LXA4) and lipoxin B4 (LXB4). nih.gov The formation of these lipoxins can be enhanced by the presence of leukotriene A4 (LTA4), a product of the 5-LOX pathway. nih.gov

Eoxin Formation: Eoxins are a class of pro-inflammatory eicosanoids that are also generated via the 15-LOX-1 pathway, particularly in human eosinophils and mast cells. pnas.org The formation of eoxins involves the conversion of 15(S)-HpETE to an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4). pnas.org This epoxide can then be conjugated with glutathione to form eoxin C4 (EXC4), which can be further metabolized to eoxin D4 (EXD4) and eoxin E4 (EXE4). researchgate.net

The 15-LOX pathway and its products, lipoxins and eoxins, represent a complex regulatory system in inflammation, with lipoxins generally exerting anti-inflammatory effects and eoxins promoting inflammation.

Formation of Other HETEs (e.g., 11(R)-HETE, 15(S)-HETE)

Beyond the primary products of the 5-, 12-, and 15-lipoxygenase pathways, other hydroxyeicosatetraenoic acids (HETEs) are formed through various enzymatic routes.

11(R)-HETE: The formation of 11(R)-HETE is primarily attributed to the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes, while mainly producing prostaglandins, also generate small quantities of 11- and 15-HpETEs, which are subsequently reduced to their corresponding HETEs. nih.gov The 11-HETE produced by both COX-1 and COX-2 is exclusively in the R-configuration. nih.gov In certain cell types, such as rat intestinal epithelial cells expressing COX-2, 11(R)-HETE can be a significant eicosanoid product. acs.org

15(S)-HETE: The synthesis of 15(S)-HETE is predominantly carried out by 15-lipoxygenase-1 (15-LO-1). nih.gov This enzyme converts arachidonic acid to 15S-HpETE, which is the precursor to 15S-HETE. nih.gov In humans, 15-LO-1 is highly expressed in cells like eosinophils and epithelial cells, where 15S-HpETE is the main product. nih.gov Additionally, COX enzymes can also produce a racemic mixture of 15-HETEs, with the majority being the 15(S) stereoisomer. wikipedia.org

It is noteworthy that other HETE isomers can also be formed. For instance, aspirin-treated COX-2 almost exclusively produces 15(R)-HETE. wikipedia.org Furthermore, cytochrome P450 enzymes can generate a range of HETEs, including 9-HETE and 11-HETE. nih.gov

Cytochrome P450 Monooxygenase (P450s) Pathway and Epoxyeicosatrienoic Acid (EET)/HETE Formation

The cytochrome P450 (CYP) monooxygenase system represents a third major pathway for the metabolism of arachidonic acid, leading to the formation of two principal classes of bioactive lipids: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). diva-portal.org

Epoxyeicosatrienoic Acid (EET) Formation: CYP epoxygenases, primarily from the CYP2 family (e.g., CYP2C and CYP2J), catalyze the conversion of arachidonic acid into four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. diva-portal.orgresearchgate.net These EETs are known to function as autocrine and paracrine mediators with various physiological effects, including vasodilation and anti-inflammatory actions. researchgate.net The EETs can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs), which generally attenuates their biological activity. researchgate.net

Hydroxyeicosatetraenoic Acid (HETE) Formation: Another group of CYP enzymes, the ω-hydroxylases (mainly from the CYP4A and CYP4F families), metabolize arachidonic acid to form HETEs. frontiersin.org The primary products of this pathway are 19-HETE and 20-HETE. frontiersin.org These HETEs are involved in the regulation of vascular tone and other physiological processes. imrpress.com Additionally, other CYP isoforms can produce various HETE isomers. For example, liver microsomes can generate 7-HETE, 10-HETE, and 13-HETE. diva-portal.org Some CYP enzymes can also produce other HETEs such as 9-HETE, 11-HETE, 12R-HETE, and 15R-HETE. nih.gov

The CYP pathway of arachidonic acid metabolism provides a diverse array of signaling molecules that play significant roles in cardiovascular and renal function, inflammation, and other physiological and pathophysiological processes.

Enzymatic Biotransformations of Eicosatetraenoic Acid Derivatives

The biological activities of eicosatetraenoic acids are tightly controlled through a series of enzymatic transformations that can either inactivate the parent compound or convert it into other bioactive derivatives. These metabolic pathways are critical for regulating inflammatory processes and other physiological responses.

Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in Eicosanoid Inactivation

The primary enzyme responsible for the biological inactivation of a wide range of eicosanoids, including prostaglandins and lipoxins, is the NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govplos.org This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and plays a crucial role in eicosanoid catabolism. plos.orgnih.gov Its main function is to catalyze the oxidation of the 15(S)-hydroxyl group present in many eicosanoids to a 15-keto group. nih.gov The resulting 15-keto metabolites exhibit significantly diminished biological activity, effectively terminating their signaling functions. nih.gov

15-PGDH is widely expressed in mammalian tissues, with particularly high activity in the lungs, placenta, and gastrointestinal tract. nih.gov Its activity is critical for maintaining homeostasis and preventing excessive inflammatory responses mediated by prostaglandins like PGE₂. plos.orguniprot.org Dysregulation or reduction of 15-PGDH expression has been associated with various pathological conditions, including cancer, where elevated levels of pro-proliferative prostaglandins are observed. nih.govplos.orgacs.org

The enzyme is not only limited to prostaglandins but also acts on other hydroxylated polyunsaturated fatty acids. uniprot.org For instance, 15-PGDH metabolizes 15(S)-HETE to 15-oxo-ETE and has been surprisingly found to also metabolize 11(R)-HETE to 11-oxo-ETE. acs.org This broad substrate specificity underscores its central role as a key inactivating enzyme in eicosanoid metabolism. plos.orguniprot.org

Table 1: Substrates and Products of 15-PGDH-mediated Oxidation

| Substrate | Product | Reference |

| Prostaglandin E₂ (PGE₂) | 15-keto-Prostaglandin E₂ | plos.org |

| 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) | 15-oxo-Eicosatetraenoic acid (15-oxo-ETE) | acs.org |

| 11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) | 11-oxo-Eicosatetraenoic acid (11-oxo-ETE) | acs.org |

| Lipoxins | 15-keto-Lipoxins | nih.gov |

| Resolvin E1, D1, D2 | Oxo-Resolvins | uniprot.org |

Metabolism of 5-oxo-ETE

5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent chemoattractant for inflammatory cells, particularly eosinophils. wikipedia.orgnih.gov Its biological activity is tightly regulated by metabolic conversion into less active compounds, a process that varies depending on the cell type. nih.govkarger.com

In human neutrophils, a major pathway for 5-oxo-ETE metabolism is ω-oxidation, catalyzed by LTB₄ 20-hydroxylase (CYP4F3), which forms 5-oxo-20-hydroxy-ETE. nih.govkarger.comoup.com This metabolite is approximately 100 times less potent than its parent compound. oup.com Another route in neutrophils involves a Ca++/calmodulin-dependent Δ⁶-reductase that creates the 6,7-dihydro metabolite, which is also significantly less active. nih.gov Furthermore, 5-oxo-ETE can be reduced back to its precursor, 5S-HETE, by the reversible enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), especially when NADPH levels are high. wikipedia.orgkarger.com

Other cell types utilize different pathways. Eosinophils, which are rich in 15-lipoxygenase, convert 5-oxo-ETE to 5-oxo-15-HETE. wikipedia.orgnih.gov Platelets, via 12-lipoxygenase, metabolize it to 5-oxo-12-HETE through transcellular metabolism. wikipedia.orgnih.gov In murine macrophages, metabolism occurs through a combination of 6,7-reduction and ω-oxidation, producing 18- and 19-hydroxy derivatives. nih.gov These various metabolic routes ensure that the potent pro-inflammatory signals of 5-oxo-ETE are spatially and temporally controlled.

Table 2: Cellular Metabolism of 5-oxo-ETE

| Cell Type | Key Enzyme | Major Metabolite(s) | Reference |

| Human Neutrophils | LTB₄ 20-hydroxylase (CYP4F3) | 5-oxo-20-HETE | nih.govkarger.com |

| Human Neutrophils | Δ⁶-reductase | 6,7-dihydro-5-oxo-ETE | nih.gov |

| Human Neutrophils | 5-HEDH | 5S-HETE | wikipedia.orgkarger.com |

| Human Eosinophils | 15-Lipoxygenase | 5-oxo-15-HETE | wikipedia.orgnih.gov |

| Human Platelets | 12-Lipoxygenase | 5-oxo-12-HETE | wikipedia.orgnih.gov |

| Murine Macrophages | Not specified | 18- and 19-hydroxy derivatives | nih.gov |

Polyenoic Fatty Acid Isomerases and Conjugated Triene Formation

A novel enzymatic pathway for the modification of polyenoic fatty acids has been identified in the red marine alga Ptilota filicina. This pathway involves a unique enzyme known as polyenoic fatty acid isomerase. nih.govwikipedia.org This enzyme catalyzes the conversion of polyunsaturated fatty acids containing a cis,cis-1,4-diene system into a conjugated trans,trans-triene system, without the requirement for molecular oxygen. nih.gov

The isomerase from Ptilota filicina has been purified and characterized as a homodimer with subunits of approximately 58 kDa. nih.gov It acts on a variety of polyenoic fatty acid substrates. For example, it converts arachidonate (B1239269) ((5Z,8Z,11Z,14Z)-eicosatetraenoate) into (5Z,7E,9E,14Z)-eicosatetraenoate. nih.gov While it can utilize several fatty acids, its preferred substrate appears to be eicosapentaenoic acid (EPA). nih.gov

Mechanistic studies using stereospecifically labeled substrates have revealed that the enzyme intramolecularly transfers a hydrogen atom. nih.gov In the case of γ-linolenate, the pro-S hydrogen from the C11 position is moved to the C13 position, while the pro-R hydrogen at C8 is lost to the solvent. nih.gov This isomerization results in the formation of a conjugated triene structure, a feature found in some bioactive natural products.

Table 3: Substrate Conversion by Polyenoic Fatty Acid Isomerase

| Substrate | Product | Reference |

| Arachidonate ((5Z,8Z,11Z,14Z)-eicosatetraenoate) | (5Z,7E,9E,14Z)-eicosatetraenoate | nih.gov |

| Eicosapentaenoate ((5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate) | (5Z,7E,9E,14Z,17Z)-eicosapentaenoate | nih.govwikipedia.org |

| γ-Linolenate ((6Z,9Z,12Z)-octadecatrienoate) | 6Z,8E,10E-octadecatrienoate | nih.gov |

Non-Enzymatic Oxidation Products (Isoprostanes)

In addition to enzymatic metabolism, eicosatetraenoic acids and other polyunsaturated fatty acids (PUFAs) are susceptible to non-enzymatic oxidation initiated by free radicals. free.frocl-journal.org This process, known as lipid peroxidation, generates a complex array of products, among which the isoprostanes (IsoPs) are the most extensively studied. free.fr IsoPs are isomers of prostaglandins that are formed in situ while the fatty acid is still esterified to membrane phospholipids, independent of cyclooxygenase (COX) enzyme activity. free.frocl-journal.org

The formation of IsoPs is considered one of the most reliable biomarkers of oxidative stress in vivo. ocl-journal.org The most abundant PUFA in humans, arachidonic acid (AA), gives rise to F₂-isoprostanes. ocl-journal.org The free radical cascade can lead to the formation of numerous stereoisomers. free.fr Once formed in the membrane, these oxidized fatty acids can be cleaved by phospholipases, releasing them as free IsoPs into circulation. free.fr

Other PUFAs also yield distinct classes of isoprostane-like compounds. Adrenic acid (AdA), a C22 analog of arachidonic acid, is peroxidized to form F₂-dihomo-isoprostanes. free.frocl-journal.org Eicosapentaenoic acid (EPA) peroxidation results in F₃-isoprostanes. free.frnih.gov The formation of these various non-enzymatic products provides a window into the oxidative status of specific lipid pools within the body and their potential role in pathophysiological processes. ocl-journal.orgnih.gov

Biological Roles and Cellular Functions of Eicosatetraenoic Acids and Their Metabolites

Role as Precursors for Lipid Mediators

Eicosatetraenoic acids are fundamental precursors to the eicosanoids, a large family of signaling molecules that includes prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins. wikipedia.orgatamanchemicals.com These lipid mediators are critical in a wide range of biological processes, most notably inflammation. wikipedia.org The synthesis of eicosanoids is initiated by the oxygenation of eicosatetraenoic acids, primarily arachidonic acid, through several enzymatic pathways. wikipedia.orgnih.gov

Cyclooxygenase (COX) Pathway : This pathway, utilizing COX-1 and COX-2 enzymes, converts arachidonic acid into prostanoids (prostaglandins and thromboxanes), which are key mediators of inflammation and hemostasis. plos.org

Lipoxygenase (LOX) Pathway : The 5-lipoxygenase (5-LOX) enzyme metabolizes arachidonic acid to produce leukotrienes and 5-hydroxyeicosatetraenoic acid (5-HETE). karger.comfrontiersin.org Other lipoxygenases, such as 12-LOX and 15-LOX, generate different hydroxyeicosatetraenoic acids (HETEs) and lipoxins. plos.org

Cytochrome P450 (CYP) Pathway : CYP enzymes also metabolize arachidonic acid, producing HETEs and epoxyeicosatrienoic acids (EETs), which have various roles in cellular signaling. mdpi.com

The production of these lipid mediators is tightly regulated and cell-type specific, leading to a complex signaling network that governs inflammatory responses and tissue homeostasis. wikipedia.orgku.dk For instance, leukotrienes like LTB4 are potent chemoattractants for neutrophils, while lipoxins are considered specialized pro-resolving mediators (SPMs) that actively limit inflammation. karger.commdpi.com

| Precursor Acid | Enzymatic Pathway | Key Enzymes | Resulting Lipid Mediators | Primary Function |

|---|---|---|---|---|

| Arachidonic Acid (AA) | Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes | Inflammation, Hemostasis plos.org |

| Arachidonic Acid (AA) | Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins, HETEs | Inflammation, Immune Response, Resolution of Inflammation plos.orgkarger.com |

| Arachidonic Acid (AA) | Cytochrome P450 (CYP) | Various CYP enzymes | HETEs, EETs | Cellular Signaling mdpi.com |

Involvement in Cellular Signaling Pathways

Beyond serving as precursors, eicosatetraenoic acids and their metabolites are integral components of various cellular signaling pathways, acting as second messengers and modulators of receptor function and gene expression.

Arachidonic acid (AA), once released from the cell membrane by phospholipases such as phospholipase A2 (PLA2), can function directly as an intracellular second messenger. It has been shown to modulate the activity of several key signaling enzymes. One of the critical roles of AA is the regulation of Protein Kinase C (PKC) isoforms. While conventional PKC isoforms are activated by calcium and diacylglycerol (DAG), atypical isoforms can be preferentially stimulated by fatty acids like AA. physiology.org This activation of specific PKC isoforms can lead to a unique cascade of downstream phosphorylation events. physiology.org

Furthermore, the signaling pathways are interconnected. For example, in FRTL-5 thyroid cells, norepinephrine-induced AA release is mediated by the activation of PKC. nih.gov Studies have identified multiple PKC isoforms (α, βI, βII, γ, δ, ε, ζ, and η) in these cells, with norepinephrine (B1679862) triggering the translocation of several of these, including the α, β, and γ isoforms, from the cytosol to the membrane, a key step in their activation. nih.gov This process is often dependent on an influx of extracellular calcium. nih.gov Similarly, in human platelets, collagen-induced activation leads to the translocation and phosphorylation of PKC isoforms α, βII, and δ, a process linked to phospholipase Cγ (PLCγ) activation. jci.org

Eicosanoids exert the majority of their biological effects by acting as ligands for a large family of G protein-coupled receptors (GPCRs). nih.govnih.gov This interaction is a primary mechanism through which these lipid mediators control a vast array of physiological and pathological processes, including inflammation, blood pressure regulation, and pain perception. nih.govcaymanchem.com

When an eicosanoid binds to its specific GPCR, it induces a conformational change in the receptor, which in turn activates associated intracellular G proteins. nih.gov These G proteins are heterotrimeric, consisting of α, β, and γ subunits. Upon activation, the Gα subunit exchanges GDP for GTP and dissociates from the βγ dimer. Both the Gα-GTP and the βγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C. caymanchem.com

Eicosanoid receptors can couple to different types of G proteins (e.g., Gs, Gi, Gq), leading to diverse intracellular signaling cascades. caymanchem.com

Gs-coupled receptors activate adenylyl cyclase, increasing cyclic AMP (cAMP) levels.

Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP, and can also modulate ion channels.

Gq-coupled receptors activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C, respectively. caymanchem.com

This diversity in receptor coupling allows for the fine-tuning of cellular responses to different eicosanoids. nih.gov

5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent bioactive lipid formed from the oxidation of 5-HETE, a product of the 5-lipoxygenase pathway. karger.comnih.gov It is a powerful chemoattractant, particularly for eosinophils, and exerts its effects by binding to the highly selective OXE receptor, a Gi/o-coupled GPCR. karger.comnih.govnih.gov

Activation of the OXE receptor by 5-oxo-ETE initiates several intracellular signaling cascades. karger.com Though the precise mechanisms are still under investigation, evidence suggests the involvement of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. atsjournals.org In neutrophils and eosinophils, 5-oxo-ETE has been reported to stimulate MAPK activity. atsjournals.org The activation of these pathways is crucial for mediating the cellular activities of 5-oxo-ETE, such as chemotaxis, cell proliferation, and actin polymerization. nih.govatsjournals.org The signaling is mediated through the release of the βγ-dimer from the activated Gi/o protein to which the OXE receptor is coupled. nih.govnih.gov

Eicosatetraenoic acids and their derivatives can significantly modulate intracellular calcium ([Ca2+]i) signaling, a fundamental process in virtually all cell types, including vascular endothelial and smooth muscle cells. nih.govoup.com

For instance, eicosapentaenoic acid (EPA), an omega-3 eicosatetraenoic acid, has been shown to induce vasorelaxation by directly modulating Ca2+ signaling in vascular smooth muscle cells. nih.gov Studies in cultured rat aortic smooth muscle cells demonstrated that EPA pretreatment could attenuate the transient increase in [Ca2+]i induced by vasoconstrictors like angiotensin II. nih.govoup.com This effect appears to be linked to the inhibition of Ca2+ release from internal stores. oup.com Interestingly, EPA itself can cause a transient increase in [Ca2+]i, an effect that is not dependent on extracellular calcium, suggesting it mobilizes calcium from intracellular compartments. nih.govoup.com

In human red blood cells, EPA has been shown to trigger an increase in intracellular Ca2+, which is a key signal for eryptosis, the programmed death of erythrocytes. cas.cz Furthermore, eicosatetraenoic acid has been observed to trigger calcium signals specifically in endothelial cells derived from human breast carcinoma, but not in healthy cells, suggesting a role in the tumor microenvironment. atamanchemicals.com This modulation of calcium signaling is a critical mechanism by which these fatty acids influence a wide range of cellular functions, from muscle contraction to cell survival. atamanchemicals.comoup.com

Modulation of Gene Expression

Eicosatetraenoic acids, particularly the n-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), can significantly modulate the expression of a wide range of genes. nih.govpnas.orgfrontiersin.org This regulation occurs through various mechanisms, including the activation of nuclear receptors (such as PPARs), alteration of transcription factor activity, and epigenetic modifications. The genes affected are involved in numerous cellular processes like inflammation, cell cycle control, apoptosis, and metabolism. nih.govnih.gov

In a study using human colon adenoma cells, both EPA and DHA were found to influence the expression of genes related to detoxification, cell signaling, and apoptosis. nih.gov Notably, EPA and DHA often modulated different sets of genes, suggesting distinct biological activities. For example, after 24 hours of treatment, EPA led to the differential expression of 83 genes, while DHA affected 14 genes under the same conditions. nih.gov

Similarly, dietary n-3 fatty acids have been shown to alter gene expression patterns in the rat brain. pnas.org Diets enriched with fish oil led to the overexpression of 55 genes and the suppression of 47 genes compared to controls. pnas.org These findings highlight the profound impact of dietary fatty acids on the genetic programming of cells. The ability of these fatty acids to regulate genes associated with obesity, such as those in the ALOX family and PPARγ, underscores their potential role in metabolic health. frontiersin.org

| Fatty Acid | Cell Type/Model | Key Findings on Gene Expression | Affected Processes |

|---|---|---|---|

| EPA and DHA | Human Colon Adenoma Cells (LT97) | Modulated expression of genes involved in detoxification, cell cycle, signaling, apoptosis, and inflammation. EPA and DHA affected largely different sets of genes. nih.govnih.gov | Carcinogenesis, Chemoprevention nih.gov |

| n-3 Fatty Acids (Fish Oil Diet) | Rat Brain | Resulted in the overexpression of 55 genes and suppression of 47 genes compared to control diets. pnas.org | Neuronal function, Cognitive performance pnas.org |

| EPA and DHA | Obesity Models | Regulate genes associated with obesity, such as PPARγ and members of the ALOX family (e.g., ALOX5, ALOX12, ALOX15). frontiersin.org | Inflammation, Metabolism frontiersin.org |

Interaction with Transcription Factors (e.g., PPARs, NFκB, SREBP-1)

Polyunsaturated fatty acids are powerful regulators of gene expression, a function they exert by interacting with nuclear receptors and other transcription factors. oregonstate.edu This regulation allows cells to adapt their metabolic and inflammatory status in response to lipid availability.

Peroxisome Proliferator-Activated Receptors (PPARs): Eicosatetraenoic acids and their metabolites, such as hydroxyeicosatetraenoic acids (HETEs) and certain prostaglandins, are natural ligands for PPARs. mdpi.comuchile.cl PPARs are a family of nuclear receptors (including subtypes PPARα, PPARβ/δ, and PPARγ) that, upon activation, form a heterodimer with the retinoid X receptor (RXR). nih.govoup.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. oup.com This pathway is central to the regulation of lipid metabolism, including fatty acid oxidation, as well as inflammation. nih.govoup.complos.org For instance, PPARα, which is highly active in the liver, is a key target for PUFAs, leading to the induction of genes involved in fatty acid breakdown. nih.gov

Nuclear Factor kappa B (NFκB): NFκB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation. oregonstate.edu Omega-3 eicosatetraenoic acids and their derivatives can suppress the inflammatory cascade by inhibiting the NFκB pathway. oregonstate.edu This transrepression mechanism can involve PPARα activation, which interferes with NF-κB signaling. mdpi.com By suppressing the nuclear translocation and activity of NFκB, omega-3 PUFAs decrease the production of inflammatory cytokines and eicosanoids. oregonstate.edu

Sterol Regulatory Element-Binding Protein-1 (SREBP-1): SREBP-1, particularly the SREBP-1c isoform, is a master regulator of fatty acid synthesis (de novo lipogenesis). oregonstate.edunih.govscienceopen.com PUFAs, acting as feedback inhibitors, can suppress the activity of SREBP-1. oregonstate.edumdpi.com This inhibition occurs at multiple levels, including reducing the transcription of the SREBP-1c gene and impeding the proteolytic cleavage process required to generate the mature, active form of the transcription factor. mdpi.comscienceopen.com By downregulating SREBP-1, dietary PUFAs effectively decrease the expression of enzymes required for synthesizing new fatty acids. oregonstate.edu

Table 1: Eicosatetraenoic Acid Interactions with Key Transcription Factors

| Transcription Factor | Interacting Molecules | Primary Outcome of Interaction |

|---|---|---|

| PPARs | Eicosatetraenoic acids (e.g., ARA, EPA), HETEs, Prostaglandins mdpi.comuchile.cl | Act as direct ligands, activating PPARs to regulate genes involved in fatty acid oxidation and metabolism. nih.govoup.com |

| NFκB | Omega-3 Eicosatetraenoic acids (e.g., EPA) oregonstate.edu | Suppress NFκB activity, leading to reduced expression of pro-inflammatory genes and cytokines. oregonstate.edumdpi.com |

| SREBP-1 | Polyunsaturated fatty acids (PUFAs) oregonstate.edumdpi.com | Inhibit SREBP-1 maturation and transcriptional activity, decreasing the synthesis of new fatty acids (lipogenesis). oregonstate.eduscienceopen.com |

Influence on Membrane Lipid Composition and Cell Signaling

Eicosatetraenoic acids are fundamental structural components of cell membranes, where they are predominantly found esterified at the sn-2 position of phospholipids (B1166683). atamanchemicals.com The incorporation of these fatty acids into the membrane has profound effects on its physical properties and signaling capacity.

Changes in dietary intake of omega-3 and omega-6 fatty acids directly alter the composition of cell membranes throughout the body, including those of immune cells, red blood cells, and neurons. oregonstate.edu This remodeling of the membrane's fatty acid profile influences several key characteristics:

Fluidity and Flexibility: The presence of double bonds in PUFAs introduces kinks into the fatty acid chains, which prevents tight packing of phospholipids. This increases the fluidity and flexibility of the membrane. aklectures.com Membrane fluidity is critical for the proper function of embedded proteins, such as receptors and enzymes, and for processes like endocytosis and exocytosis. oregonstate.edunih.gov

Permeability: The fluidity of the membrane also affects its permeability to water and small solutes. scbt.com

Lipid Rafts: Eicosatetraenoic acids can influence the formation and composition of specialized membrane microdomains called lipid rafts. albany.edu These cholesterol- and sphingolipid-rich domains serve as organizing centers for cell signaling molecules. aklectures.com For example, the omega-3 fatty acid EPA has been shown to displace proteins from membrane rafts by altering the lipid composition within these domains. mdpi.com

Cell Signaling Pathways: By altering the membrane environment, eicosatetraenoic acids can indirectly modulate cell signaling. oregonstate.edu They can influence the activity of membrane-bound enzymes and receptor systems. oregonstate.edu Furthermore, the release of these fatty acids from membrane phospholipids by enzymes like phospholipase A2 provides the substrate for the synthesis of eicosanoids, a vast family of potent signaling molecules (including prostaglandins, leukotrienes, and thromboxanes) that mediate local, short-lived signaling events in processes like inflammation and neurotransmission. atamanchemicals.comnih.govmonash.edu

Cellular Processes Influenced by Eicosatetraenoic Acids

Through their direct actions and their conversion into bioactive metabolites, eicosatetraenoic acids influence a spectrum of fundamental cellular activities, from proliferation and survival to specialized functions like neuronal process extension and intercellular signaling.

Cell Growth and Survival

Eicosatetraenoic acids and their metabolites can exert dual and often context-dependent effects on cell fate, mediating actions that range from promoting cell survival to inducing cell death. atamanchemicals.com For instance, the arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (5-oxo-ETE) is known to promote the survival and proliferation of certain cancer cells, such as those in prostate cancer. nih.govencyclopedia.pub Conversely, some studies suggest that the release of arachidonic acid from membrane lipids may help prevent tumors. atamanchemicals.com In the context of neurobiology, the omega-3 eicosapentaenoic acid (EPA) has been shown to suppress nerve growth factor withdrawal-induced cell death and caspase-3 activity in differentiated PC12 cells, suggesting a neuroprotective, pro-survival role. nih.gov

Neurite Extension

The development and repair of the nervous system rely on the ability of neurons to extend processes known as neurites, which later differentiate into axons and dendrites. Several eicosatetraenoic acid isomers have been identified as potent modulators of this process. Research has shown that both omega-3 and omega-6 PUFAs can enhance neurite outgrowth. mdpi.comresearchgate.net

Studies using PC12 cells, a common model for neuronal differentiation, have demonstrated that EPA and arachidonic acid (ARA) can enhance nerve growth factor (NGF)-induced neurite extension. mdpi.comnih.gov

In cultures of primary sensory neurons from rats, ARA and the omega-3 fatty acids EPA and docosahexaenoic acid (DHA) have been shown to robustly promote neurite development. mdpi.com The high concentration of PUFAs like ARA and DHA in neuronal membranes is considered critical for multiple aspects of neuronal development and function, including neurite outgrowth. researchgate.net

Cell-Cell Communication

Eicosatetraenoic acids are precursors to eicosanoids, which are a cornerstone of local cell-cell communication, acting as autocrine (on the same cell) and paracrine (on nearby cells) messengers. atamanchemicals.comepfl.chhmdb.ca This signaling is vital in numerous physiological and pathological processes.

Inflammatory Response: In response to a stimulus, arachidonic acid is released from the cell membrane and metabolized into prostaglandins and leukotrienes. atamanchemicals.com These molecules then act on nearby cells (such as immune cells and endothelial cells) to orchestrate the classic signs of inflammation, including regulating leukocyte chemotaxis, vascular permeability, and cytokine production. wikipedia.orgatamanchemicals.com

Synaptic Transmission: In the central nervous system, arachidonic acid itself can act as a retrograde messenger. nih.gov Released from a postsynaptic neuron, it can travel back to the presynaptic terminal to enhance neurotransmitter release, a mechanism involved in synaptic plasticity and long-term potentiation (LTP), which is a cellular basis for learning and memory. nih.gov

Specificity of Eicosatetraenoic Acid Isomers in Biological Function (e.g., Omega-3 vs. Omega-6)

The position of the double bonds in the carbon chain of an eicosatetraenoic acid, which defines it as an omega-3 or omega-6 isomer, has profound implications for its biological function. themedicalbiochemistrypage.org Although structurally similar, these two families of PUFAs often have opposing effects, particularly in the context of inflammation.

The primary omega-6 eicosatetraenoic acid is arachidonic acid (ARA), while a key omega-3 isomer is all-cis-8,11,14,17-eicosatetraenoic acid, an intermediate in the synthesis of other omega-3s like eicosapentaenoic acid (EPA). wikipedia.org The central distinction in their function arises from two key mechanisms: competition for enzymes and the inherent activity of their derived eicosanoids.

Competition: Omega-3 and omega-6 PUFAs compete for the same desaturase and elongase enzymes for their synthesis and for incorporation into cell membrane phospholipids. themedicalbiochemistrypage.org An increased dietary intake of omega-3s can therefore displace arachidonic acid from the membrane, reducing the available substrate pool for the synthesis of pro-inflammatory eicosanoids. themedicalbiochemistrypage.org

Eicosanoid Function: When metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, ARA is converted into eicosanoids (like prostaglandin (B15479496) E2 and leukotriene B4) that are potent mediators of inflammation, pain, and fever. themedicalbiochemistrypage.org In contrast, eicosanoids derived from the omega-3 fatty acid EPA are typically much less inflammatory or are even anti-inflammatory and pro-resolving, actively helping to terminate the inflammatory response. atamanchemicals.com

This functional dichotomy is a cornerstone of lipid biochemistry and nutrition, highlighting how the balance between omega-3 and omega-6 eicosatetraenoic acid intake can shift the body's physiological state towards being either pro-inflammatory or anti-inflammatory.

Table 2: Functional Comparison of Omega-3 vs. Omega-6 Eicosatetraenoic Acids

| Feature | Omega-6 Eicosatetraenoic Acid (e.g., Arachidonic Acid) | Omega-3 Eicosatetraenoic Acid (e.g., precursor to EPA) |

|---|---|---|

| Primary Isomer | all-cis-5,8,11,14-eicosatetraenoic acid (Arachidonic Acid) wikipedia.org | all-cis-8,11,14,17-eicosatetraenoic acid wikipedia.org |

| Role in Inflammation | Precursor to potent pro-inflammatory eicosanoids (e.g., PGE₂, LTB₄) themedicalbiochemistrypage.org | Precursor to less inflammatory or anti-inflammatory eicosanoids; actively pro-resolving atamanchemicals.com |

| Interaction with NFκB | Pro-inflammatory metabolites can be downstream of NFκB activation. | Suppresses NFκB activation, inhibiting inflammatory gene expression oregonstate.edu |

| Membrane Dynamics | Competes with omega-3s for incorporation into membrane phospholipids themedicalbiochemistrypage.org | Competes with and can displace omega-6s, altering the potential for inflammatory signaling themedicalbiochemistrypage.org |

| Cell Signaling | Acts as a retrograde messenger in synaptic transmission nih.gov | Precursor to neuroprotective mediators like resolvins and protectins researchgate.net |

Mechanisms of Action in Physiological Homeostasis Excluding Clinical Human Trials

Regulation of Immune Responses and Inflammation

6,10,14,18-Eicosatetraenoic acid and its isomers, most notably arachidonic acid (AA), are central to the regulation of immunity and inflammation. atamanchemicals.com They serve as the primary substrates for the synthesis of eicosanoids, potent lipid mediators that orchestrate the body's response to stimuli such as injury or infection. atamanchemicals.comwikipedia.org These signaling molecules are typically produced on-demand through the enzymatic oxidation of polyunsaturated fatty acids released from cell membranes. frontiersin.orgwikipedia.org Eicosanoids generally act as local hormones, functioning as autocrine signals that affect their cell of origin or as paracrine signals that impact nearby cells. wikipedia.orgnih.gov

Eicosanoids are key mediators of the inflammatory immune response. atamanchemicals.comwikipedia.org Upon cellular activation by various stimuli, eicosatetraenoic acids are released from membrane phospholipids (B1166683) and are rapidly converted into bioactive compounds like prostaglandins (B1171923), thromboxanes, and leukotrienes. atamanchemicals.comnih.gov This conversion provides an efficient mechanism for cells to respond to challenges that necessitate an inflammatory reaction. nih.gov The resulting eicosanoids work in concert to form a complex lipid signaling network that is largely responsible for inducing the classic signs of inflammation, such as redness, swelling, heat, and pain. atamanchemicals.comwikipedia.orgwikipedia.org Their roles are critical in a vast array of physiological and pathological processes, including host defense, allergy, and autoimmunity. frontiersin.orgnih.gov

The role of eicosanoids in inflammation is nuanced, with different derivatives exhibiting either pro-inflammatory or anti-inflammatory and pro-resolving activities. wikipedia.orgnih.gov Initially, eicosanoids, particularly prostaglandins derived from arachidonic acid, were primarily viewed as pro-inflammatory due to their high concentration in inflamed tissues. nih.gov Indeed, metabolites like prostaglandin (B15479496) E₂ (PGE₂) and leukotriene B₄ (LTB₄) are potent inflammatory mediators. frontiersin.orgfrontiersin.org